

Homoarbutin: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Homoarbutin*

Cat. No.: *B191418*

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Introduction

Homoarbutin, a derivative of arbutin, is a glycosylated hydroquinone that has garnered significant interest in the fields of dermatology and pharmacology. Its primary mode of action involves the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway, making it a compound of interest for applications in skin lightening and the treatment of hyperpigmentation disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of **Homoarbutin**, detailed experimental protocols for its analysis, and an examination of its biological mechanism of action.

Physical and Chemical Properties of Homoarbutin

The physical and chemical properties of **Homoarbutin** are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

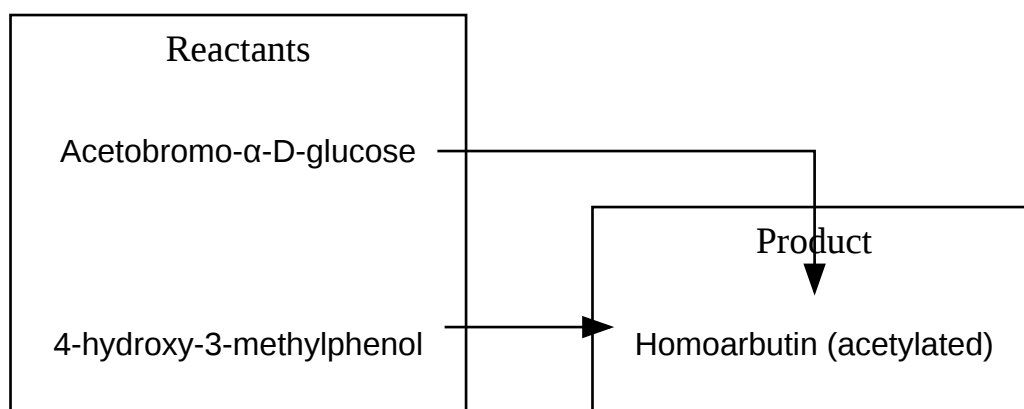
Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₈ O ₇	[1][2][3]
Molecular Weight	286.28 g/mol	[1][2][3]
CAS Number	25712-94-1	[1][2][3]
Appearance	Powder	[2]
Melting Point	192-193 °C	[4]
Boiling Point (Predicted)	563.1 ± 50.0 °C	[4]
Density (Predicted)	1.497 ± 0.06 g/cm ³	[4]
pKa (Predicted)	10.48 ± 0.20	[4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[2]
IUPAC Name	2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol	[1]
SMILES	<chem>CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O</chem>	[1]

Experimental Protocols

Synthesis of Homoarbutin (Illustrative Protocol)

While a specific protocol for the direct synthesis of **Homoarbutin** was not detailed in the provided search results, a general and efficient method for the synthesis of related β-D-glucopyranosides can be adapted. The following is an illustrative protocol based on the synthesis of a structurally similar compound, 4-(hydroxymethyl)phenyl β-D-glucopyranoside tetraacetate, which involves a phase transfer-catalyzed glycosylation reaction.

Reaction Scheme:



Phase Transfer Catalyst
(e.g., TEBAC)
Base (e.g., CsOH)
Solvent (e.g., Chlorobenzene/Water)

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Caption: Illustrative reaction scheme for the synthesis of acetylated **Homoarbutin**.

Materials:

- 4-hydroxy-3-methylphenol
- 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose)
- Cesium hydroxide (CsOH)
- Triethylbenzylammonium chloride (TEBAC)
- Chlorobenzene
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methylphenol, cesium hydroxide, and triethylbenzylammonium chloride in a mixture of chlorobenzene and water.
- To this stirring solution, add 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide.
- Heat the reaction mixture and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with distilled water and saturated aqueous sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield the acetylated **Homoarbutin**.
- Deacetylation can be achieved using standard methods such as Zemplén deacetylation with sodium methoxide in methanol to obtain the final **Homoarbutin** product.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification and analysis of synthetic compounds like **Homoarbutin**. A general protocol for the purification of glycosides is provided below.

Instrumentation:

- Preparative HPLC system with a UV detector
- Reversed-phase C18 column

Mobile Phase:

- A gradient of methanol and water, both containing 0.1% acetic acid (v/v), is commonly used for the separation of arbutin derivatives.

Procedure:

- Dissolve the crude **Homoarbutin** in a minimal amount of the initial mobile phase solvent.
- Filter the sample solution to remove any particulate matter.
- Inject the sample onto the HPLC column.
- Elute the compound using a programmed gradient of increasing methanol concentration.
- Monitor the elution profile at a suitable wavelength, such as 284 nm, where arbutin derivatives show significant absorbance.^{[5][6]}
- Collect the fractions corresponding to the **Homoarbutin** peak.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **Homoarbutin**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

Sample Preparation:

- Dissolve a few milligrams of purified **Homoarbutin** in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer.

- For ^1H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope.

Expected Spectral Features:

- ^1H NMR: Signals corresponding to the aromatic protons of the 4-hydroxy-3-methylphenyl group, the anomeric proton of the glucose unit (typically a doublet in the range of 4.5-5.5 ppm), and other sugar protons. The methyl group protons will appear as a singlet.
- ^{13}C NMR: Resonances for the aromatic carbons, the anomeric carbon (typically in the region of 100-110 ppm), and the other carbons of the glucose and aglycone moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Homoarbutin**.

Sample Preparation:

- Prepare a dilute solution of **Homoarbutin** in a suitable solvent like methanol or acetonitrile/water.

Data Acquisition:

- Introduce the sample into the mass spectrometer, often coupled with liquid chromatography (LC-MS).
- Use a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and observe the molecular ion.
- Acquire the mass spectrum in both positive and negative ion modes.

Expected Results:

- The mass spectrum should show a prominent peak corresponding to the molecular ion of **Homoarbutin** ($[M+H]^+$ or $[M-H]^-$) at m/z consistent with its molecular weight of 286.28.
- Tandem MS (MS/MS) can be used to induce fragmentation, which would likely show a characteristic loss of the glucose moiety.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantification.

Procedure:

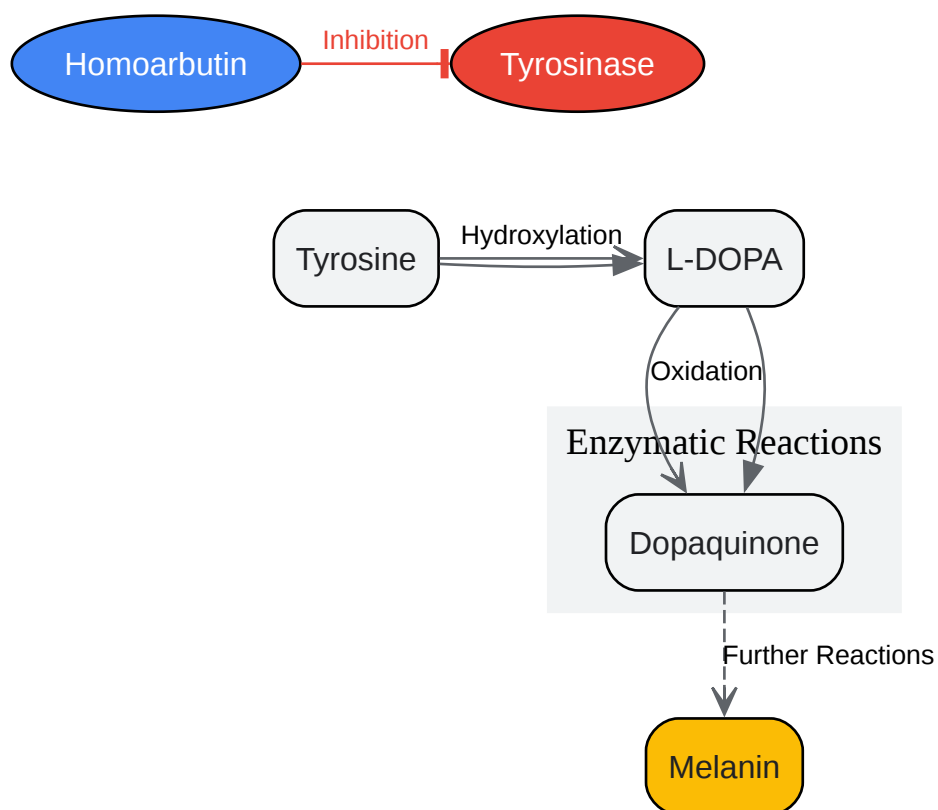
- Prepare a series of standard solutions of **Homoarbutin** in a suitable solvent (e.g., methanol or water).
- Use a quartz cuvette to measure the absorbance of each solution.
- Scan the absorbance from 200 to 400 nm.
- Arbutin derivatives typically exhibit two absorption maxima, one around 220-230 nm and another around 280-290 nm.^{[5][7]}

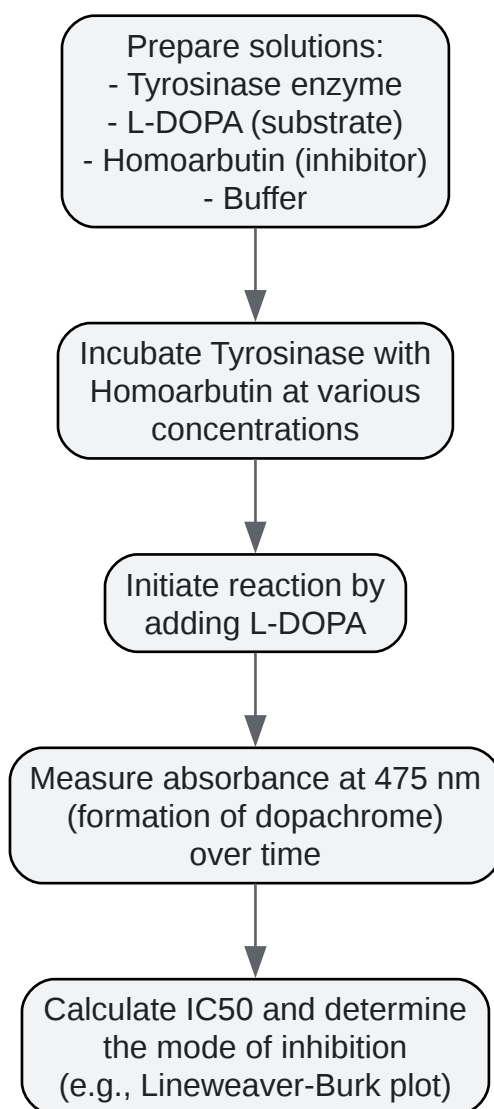
Mechanism of Action: Inhibition of Melanogenesis

Homoarbutin exerts its biological effect primarily through the inhibition of tyrosinase, the rate-limiting enzyme in the synthesis of melanin.^[4] This process, known as melanogenesis, is a complex signaling pathway.

Melanogenesis Signaling Pathway and Inhibition by Homoarbutin

The following diagram illustrates the key steps in melanogenesis and the point of inhibition by **Homoarbutin**.





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